molecular formula C20H29N3O5S B2726566 Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234830-09-1

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2726566
CAS No.: 1234830-09-1
M. Wt: 423.53
InChI Key: LEVNXRXMEPUCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide . The molecular formula of the latter is C13H18N2O3S, and its molecular weight is 282.36 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string, a form of notation that describes the structure using short ASCII strings. The SMILES string for 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N . This gives a high-level description of the compound’s structure, but a detailed analysis would require more specific data.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be described by various parameters such as molecular weight, molecular formula, etc. For instance, the molecular weight of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is 282.36, and its molecular formula is C13H18N2O3S .

Scientific Research Applications

Biological Activity and Receptor Agonism

A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, closely related in structure to the queried compound, was prepared and evaluated for their biological activity on human beta(3)-adrenergic receptors (AR). These compounds showed potent full agonism at the beta(3) receptor, highlighting their potential utility in therapeutic applications targeting these receptors (Hu et al., 2001).

Enzyme Inhibition

Research into N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which share a functional group similarity with the queried compound, revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds were synthesized and evaluated for their enzyme inhibition activities, indicating their potential for treating diseases associated with AChE and BChE enzymes (Khalid et al., 2014).

Pharmacological Properties

A study on benzamide derivatives with a piperidine ring explored their effects on gastrointestinal motility. The research identified compounds that accelerated gastric emptying and increased the frequency of defecation, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2004).

Anticancer Activity

Compounds featuring the piperidine-4-carboxamide structure were synthesized and evaluated for their anticancer activity. This research aimed to identify new therapeutic agents that could efficiently block the formation of blood vessels in vivo, crucial for cancer treatment. Among these compounds, certain derivatives showed significant anti-angiogenic and DNA cleavage activities, which could be beneficial in developing new anticancer therapies (Kambappa et al., 2017).

Anti-HIV Activity

In the quest for new treatments for HIV-1, derivatives of piperidine-4-carboxamide, like the one you're interested in, have shown promising results. For instance, TAK-220, a compound within this class, demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, indicating its potential as a therapeutic agent against CCR5-using HIV-1 strains (Imamura et al., 2006).

Properties

IUPAC Name

phenyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-29(26,27)23-13-9-17(10-14-23)19(24)21-15-16-7-11-22(12-8-16)20(25)28-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNXRXMEPUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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